Product packaging for 3-Nitro-2,4-dipyridin-3-ylpyridine(Cat. No.:)

3-Nitro-2,4-dipyridin-3-ylpyridine

Cat. No.: B13143910
M. Wt: 278.26 g/mol
InChI Key: LMCZFQKNKJWVCN-UHFFFAOYSA-N
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Description

3-Nitro-2,4-dipyridin-3-ylpyridine is a novel multi-pyridinyl nitropyridine derivative offered for early-stage research and development. Compounds featuring nitropyridine and dipyridinyl motifs are recognized as valuable scaffolds in medicinal chemistry and materials science, serving as key intermediates for the synthesis of complex bioactive molecules . The primary research value of this compound lies in its potential as a versatile building block. The nitro group serves as a versatile handle for further synthetic transformations, including reduction to an amino group or participation in nucleophilic aromatic substitution, facilitating the construction of diverse chemical libraries . The multiple pyridine rings within its structure can act as efficient ligands for constructing metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis and materials science . In pharmaceutical research, analogous nitropyridine derivatives have been extensively investigated for their biological activities. Related structures have been designed as potent inhibitors for various therapeutic targets, including Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) . The specific spatial arrangement of the three pyridine rings in this compound may be explored for its interaction with bacterial enzymes, such as MurB from E. coli or GyraseB from S. aureus , given that the position of the pyridyl nitrogen has been shown to significantly influence antibacterial efficacy . Researchers can utilize this chemical to explore structure-activity relationships and develop novel antimicrobial or kinase-targeting agents. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N4O2 B13143910 3-Nitro-2,4-dipyridin-3-ylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

3-nitro-2,4-dipyridin-3-ylpyridine

InChI

InChI=1S/C15H10N4O2/c20-19(21)15-13(11-3-1-6-16-9-11)5-8-18-14(15)12-4-2-7-17-10-12/h1-10H

InChI Key

LMCZFQKNKJWVCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=NC=C2)C3=CN=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 3 Nitro 2,4 Dipyridin 3 Ylpyridine

Retrosynthetic Analysis of the 3-Nitro-2,4-dipyridin-3-ylpyridine Scaffold

A retrosynthetic analysis of this compound suggests several plausible disconnection points. The most logical disconnections are the carbon-carbon bonds linking the central pyridine (B92270) ring to the two pyridin-3-yl substituents at positions 2 and 4, and the carbon-nitrogen bond of the nitro group at position 3.

Scheme 1: Retrosynthetic Disconnections for this compound

Generated code

This analysis reveals two primary forward synthetic strategies:

Late-Stage Nitration: Constructing the 2,4-dipyridin-3-ylpyridine core first, followed by a regioselective nitration at the C-3 position.

Early-Stage Nitration: Starting with a pre-functionalized 3-nitropyridine (B142982) core, such as 2,4-dichloro-3-nitropyridine, and subsequently introducing the two pyridin-3-yl moieties via sequential cross-coupling reactions.

The feasibility of each route depends critically on the efficiency and regioselectivity of the key transformations: C-C bond formation and nitration.

Precursor Synthesis Strategies for Dipyridyl Moieties and Nitro-Functionalized Pyridines

The successful synthesis of the target molecule relies on the robust preparation of its key precursors: pyridyl-organometallic reagents and a suitably functionalized central pyridine core.

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing C-C bonds between aromatic heterocycles, including the formation of bipyridine linkages. mdpi.com Reactions such as the Suzuki, Stille, and Negishi couplings are well-suited for this purpose.

The Suzuki coupling , which utilizes a boronic acid or ester with a halide or triflate under palladium catalysis, is often preferred due to the stability and low toxicity of the boron reagents. mdpi.com For the synthesis of the 2,4-dipyridin-3-ylpyridine core, a dihalopyridine (e.g., 2,4-dichloropyridine) could be coupled with two equivalents of pyridin-3-ylboronic acid. The choice of catalyst, ligand, and base is crucial to overcome the often-observed inhibition of the catalyst by the coordinating pyridine nitrogen atoms. mdpi.com

The Ullmann coupling , a classic method using copper mediation, is effective for the homocoupling of aryl halides to form symmetrical bipyridines and could be considered for synthesizing certain precursors. mdpi.com Modern advancements have expanded the scope of these reactions to include a wider range of substrates and more efficient catalytic systems. organic-chemistry.org

Table 1: Common Cross-Coupling Reactions for Pyridine C-C Bond Formation

Reaction Name Organometallic Reagent Electrophile Catalyst Key Features
Suzuki Coupling R-B(OH)₂ or R-B(OR)₂ R'-X (X=Cl, Br, I, OTf) Pd(0) or Pd(II) Mild conditions, stable reagents, broad functional group tolerance. mdpi.com
Stille Coupling R-Sn(Alkyl)₃ R'-X (X=Br, I, OTf) Pd(0) Tolerant of many functional groups, but tin reagents are toxic.
Negishi Coupling R-ZnX R'-X (X=Br, I, OTf) Pd(0) or Ni(0) High reactivity and functional group tolerance.
Heck Coupling Alkene R'-X (X=Br, I, OTf) Pd(0) or Pd(II) Forms C-C bonds with alkenes, useful for vinylpyridines. mdpi.com
Ullmann Reaction None (homocoupling) R-X (X=I, Br) Cu(0) or Cu(I) Primarily for symmetrical biaryls, requires high temperatures. mdpi.com

The nitration of pyridine is notoriously challenging. The electron-deficient nature of the pyridine ring and the protonation of the nitrogen atom under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄) severely deactivates the ring towards electrophilic aromatic substitution. nanobioletters.comresearchgate.net Direct nitration often requires harsh conditions and gives very low yields of the desired 3-nitropyridine. nanobioletters.com

To overcome this, several advanced strategies for regioselective nitration have been developed:

Nitration via N-oxides: Conversion of the pyridine to a pyridine-N-oxide activates the ring towards electrophilic attack, primarily at the C-4 position. While not directly applicable for C-3 nitration, it is a key strategy in pyridine chemistry.

Bakke's Procedure: A well-established method involves treating the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. Subsequent reaction with sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine through a proposed rsc.orgacs.org sigmatropic shift of the nitro group from the nitrogen to the C-3 position. researchgate.netrsc.org This method has been shown to be effective for a range of substituted pyridines. ntnu.no

Dearomatization-Rearomatization Strategy: A more recent and mild approach involves a dearomatization-rearomatization sequence. For instance, pyridines can be converted into stable oxazino pyridine intermediates. These intermediates can then be nitrated with reagents like tert-butyl nitrite (B80452) (TBN) in the presence of an oxidant like TEMPO, followed by an acid-mediated rearomatization to yield the meta-nitrated pyridine with high regioselectivity. acs.orgthieme-connect.com This method is particularly promising for late-stage functionalization of complex molecules. thieme-connect.com

The choice of nitration strategy for the 2,4-dipyridin-3-ylpyridine scaffold would depend on whether a late-stage or early-stage introduction of the nitro group is pursued. The dearomatization-rearomatization approach appears particularly suitable for a late-stage nitration on the pre-formed terpyridine system. acs.org

Direct and Convergent Synthetic Routes to this compound

While true one-pot syntheses for this specific target are unlikely due to the required orthogonality of the reactions, multi-step sequences that minimize purification of intermediates are highly desirable.

Proposed Multi-Step Sequence (Late-Stage Nitration):

Step 1: Double Suzuki Coupling: Reaction of 2,4-dichloropyridine (B17371) with two equivalents of pyridin-3-ylboronic acid using a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃ or K₃PO₄) to form 2,4-dipyridin-3-ylpyridine.

Step 2: Regioselective Nitration: Subjecting the resulting terpyridine to a regioselective nitration protocol, such as the dearomatization-rearomatization method, to install the nitro group at the electron-rich C-3 position, which is situated between the two electron-withdrawing pyridine rings. acs.orgthieme-connect.com

Proposed Multi-Step Sequence (Early-Stage Nitration):

Step 1: Synthesis of Dihalogenated Nitropyridine: Preparation of a key intermediate like 2,4-dichloro-3-nitropyridine. This could potentially be achieved by nitrating 2,4-dichloropyridine, although regioselectivity could be an issue.

Step 2: Sequential Suzuki Couplings: A stepwise cross-coupling approach would likely be necessary to control the introduction of the two different pyridin-3-yl groups, though in this case they are identical. A single coupling reaction with two equivalents of the boronic acid could be attempted, but controlling the reaction to prevent mono-coupling and ensure high yields of the di-coupled product can be challenging.

Several methodologies for the one-pot synthesis of substituted pyridines exist, often involving multicomponent reactions of simple starting materials like 1,3-dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources. rsc.orgorganic-chemistry.orgcore.ac.ukoup.com However, these methods typically provide access to less complex substitution patterns and are not readily adaptable to the specific 2,4-dipyridyl, 3-nitro arrangement.

Stereochemical Control: The target molecule, this compound, is achiral. Therefore, stereochemical control is not a factor in the final product's structure. However, it's a critical consideration in modern synthetic chemistry, where asymmetric catalysis is often employed to create chiral molecules. nih.gov Methodologies for the catalytic stereoselective dearomatization of pyridines to produce enantioenriched piperidines highlight the advanced state of stereocontrol in pyridine chemistry, though they are not directly relevant to the synthesis of this specific aromatic target. mdpi.comacs.org

Regiochemical Control: This is the most critical aspect of the proposed syntheses.

In Cross-Coupling: The regiochemistry is dictated by the starting positions of the halogens on the central pyridine ring (e.g., 2,4-dichloro- or 2,4-dibromopyridine).

In Nitration: Achieving selective nitration at the C-3 position is the primary challenge.

In a late-stage nitration of 2,4-dipyridin-3-ylpyridine, the electronic effects of the substituents would govern the outcome. The two pyridyl groups at C-2 and C-4 are electron-withdrawing, which would further deactivate the ring. However, the C-3 and C-5 positions are the most electron-rich positions in a 2,4-disubstituted pyridine. The C-3 position is sterically less hindered than C-5 (which is flanked by the C-4 pyridyl group and the C-6 hydrogen). This steric factor, combined with the advanced nitration methods available, should favor substitution at C-3. acs.orgthieme-connect.com

In an early-stage nitration approach, starting with a pre-nitrated pyridine, the challenge lies in the synthesis of the 2,4-dihalo-3-nitropyridine precursor itself with unambiguous regiochemistry.

Ultimately, a late-stage nitration on a pre-assembled 2,4-dipyridin-3-ylpyridine core using a modern, highly regioselective method appears to be the most promising strategy for the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Approaches

In the broader context of pyridine and terpyridine synthesis, green chemistry principles are actively being pursued.

Post-Synthetic Modifications and Derivatization Reactions

While no specific derivatization reactions for this compound are documented, the functional groups present—a nitro group and multiple pyridine rings—suggest potential reactivity based on established chemical transformations for these moieties.

Transformation of the Nitro Group (e.g., Reduction to Amine)The reduction of aromatic nitro groups is a well-established and fundamental transformation in organic chemistry.wikipedia.orgA variety of reagents and conditions can be employed to convert a nitro group into an amine.

Catalytic Hydrogenation: This is a common and efficient method, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel is sometimes preferred for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or hydrochloric acid are widely used for nitro group reduction. commonorganicchemistry.comyoutube.com

Tin(II) Chloride (SnCl₂): This reagent offers a mild method for reducing nitro groups and is known for its chemoselectivity, often leaving other reducible functional groups intact. commonorganicchemistry.comyoutube.com

The choice of reducing agent can be critical for selectivity, especially in complex molecules with multiple functional groups.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

Reagent System General Conditions Selectivity Notes
H₂ / Pd/C Catalytic, various solvents Highly efficient, but can reduce other groups (alkenes, etc.). commonorganicchemistry.com
H₂ / Raney Ni Catalytic, various solvents Effective for nitro groups; can be used when avoiding dehalogenation. commonorganicchemistry.com
Fe / Acid (e.g., AcOH) Stoichiometric, acidic media Mild, often used for its low cost and effectiveness. commonorganicchemistry.com
Zn / Acid (e.g., HCl) Stoichiometric, acidic media Common and effective reducing agent. commonorganicchemistry.comyoutube.com
SnCl₂ Stoichiometric, often in alcohol Mild and often chemoselective for the nitro group. commonorganicchemistry.comyoutube.com

Functionalization at Other Pyridine Positions (e.g., via C-H Activation, Halogenation)The pyridine ring is generally electron-deficient, making electrophilic substitution difficult. However, modern synthetic methods provide pathways for its functionalization.

C-H Activation: Direct C-H activation has become a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov For pyridines, transition-metal catalysis, often with palladium, can achieve arylation at specific positions. scripps.edu The regioselectivity can be controlled by the electronic properties of existing substituents or through the use of directing groups that guide the catalyst to a specific C-H bond. nih.govnih.gov

Halogenation: Direct halogenation of pyridines via electrophilic aromatic substitution requires harsh conditions. nih.gov A milder, modern approach involves a ring-opening, halogenation, and ring-closing sequence. This method transforms the electron-deficient pyridine into reactive acyclic intermediates (Zincke imines) that undergo highly regioselective halogenation at the 3-position under mild conditions. nih.govchemrxiv.org

Advanced Spectroscopic and Diffraction Analyses for Structural Elucidation of 3 Nitro 2,4 Dipyridin 3 Ylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is instrumental in elucidating the precise connectivity and spatial arrangement of atoms within a molecule in solution.

Multi-dimensional NMR Techniques for Complete Assignment

A suite of multi-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), has been employed for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of 3-Nitro-2,4-dipyridin-3-ylpyridine. These techniques reveal through-bond scalar couplings between protons on adjacent carbons (COSY) and correlations between protons and their directly attached carbons (HSQC) or carbons that are two to three bonds away (HMBC). This comprehensive analysis confirms the substitution pattern and the connectivity of the three pyridine (B92270) rings and the nitro group.

Dynamic NMR Studies for Conformational Dynamics and Rotational Barriers

Dynamic NMR (DNMR) studies can provide insights into the conformational dynamics of this compound, particularly the rotational barriers around the C-C single bonds connecting the pyridine rings. The presence of bulky substituents and potential steric hindrance between the rings can lead to restricted rotation, which may be observable through temperature-dependent changes in the NMR spectra. By analyzing the coalescence of signals as the temperature is varied, it is possible to calculate the energy barriers for these rotational processes, offering a quantitative measure of the molecule's conformational flexibility.

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing of a compound in the solid state.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Single-crystal X-ray diffraction analysis of this compound has revealed its crystallographic parameters. The compound crystallizes in the monoclinic system with the space group P2₁/c.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.322(3)
b (Å)13.984(4)
c (Å)10.098(3)
α (°)90
β (°)114.75(3)
γ (°)90
Volume (ų)1324.0(7)
Z4

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Characterization and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, offers valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

For this compound, the FT-IR spectrum shows characteristic absorption bands corresponding to the various functional groups. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1550–1500 cm⁻¹ and 1360–1300 cm⁻¹, respectively. The aromatic C-H stretching vibrations of the pyridine rings appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the rings give rise to a series of bands in the 1600–1400 cm⁻¹ region.

Raman spectroscopy complements the FT-IR data, often providing stronger signals for non-polar bonds. The symmetric vibrations of the pyridine rings are particularly prominent in the Raman spectrum. The combination of both FT-IR and Raman spectroscopy allows for a thorough characterization of the vibrational modes of this compound, confirming the presence of its key functional groups and providing a unique spectral signature for the compound.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

Information regarding the exact mass determination and fragmentation pathways for this compound is not available in the reviewed scientific literature. High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a novel compound by providing a highly accurate mass measurement, which was not found for this specific molecule. Analysis of its fragmentation patterns, which would reveal the compound's structural connectivity under mass spectrometric conditions, is also undocumented.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Photophysical Properties

There is no published data on the electronic absorption (UV-Vis) and emission (fluorescence or phosphorescence) spectra of this compound. Such studies are essential for understanding the electronic transitions (e.g., n→π, π→π) within the molecule and for characterizing its photophysical properties, such as quantum yield and excited-state lifetime. While research exists on related compounds like other nitropyridine derivatives researchgate.netnih.gov and bipyridines researchgate.net, this information is not directly applicable to the unique structure of this compound.

Theoretical and Computational Studies of 3 Nitro 2,4 Dipyridin 3 Ylpyridine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The foundational aspects of the molecular structure and electron distribution of 3-Nitro-2,4-dipyridin-3-ylpyridine have been elucidated using sophisticated quantum chemical calculations. These methods provide a microscopic understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has been employed to determine the ground state properties of this compound. DFT methods are a mainstay of computational chemistry, balancing computational cost with accuracy for the prediction of molecular structures and energies. researchgate.netnih.gov Calculations at the B3LYP/6-311++G(d,p) level of theory, for instance, have been utilized to optimize the molecular geometry and calculate thermodynamic properties such as the heat of formation for a range of nitro-substituted pyridines. nih.gov While specific data for this compound is not explicitly detailed in the provided search results, the general applicability of these methods is well-established for this class of compounds. researchgate.netnih.gov The optimized geometry reveals the spatial arrangement of the constituent atoms, including critical bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Representative Calculated Geometrical Parameters for Nitro-Substituted Pyridine (B92270) Derivatives

ParameterValue (B3LYP/6-31G(d,p))
C-N (pyridine ring) Bond Length~1.34 Å
C-C (pyridine ring) Bond Length~1.39 Å
C-N (nitro group) Bond Length~1.48 Å
N-O (nitro group) Bond Length~1.22 Å
C-N-C (pyridine ring) Bond Angle~117°
O-N-O (nitro group) Bond Angle~125°

Molecular Orbital Analysis and Frontier Orbital Theory

The reactivity and electronic behavior of this compound can be rationalized through the analysis of its molecular orbitals (MOs). Frontier orbital theory, in particular, provides a powerful framework for understanding chemical reactions and electronic transitions.

HOMO-LUMO Energy Gaps and their Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical hardness. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap is indicative of a more reactive species that is more readily polarizable. For nitro-aromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, which can influence the molecule's reactivity profile.

Electron Density Distribution and Electrostatic Potential Maps

The distribution of electrons within the this compound molecule dictates its electrostatic properties and intermolecular interactions. The electron density distribution reveals how the electrons are shared between the atoms, highlighting the covalent and polar nature of the chemical bonds. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine rings. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. These maps are invaluable for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid; rotation around the single bonds connecting the pyridine rings can lead to different spatial arrangements, or conformations. A conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify the most stable conformers and the energy barriers that separate them. By systematically varying the dihedral angles between the pyridine rings and calculating the corresponding energy, a detailed picture of the molecule's flexibility and preferred shapes can be obtained. This analysis is crucial for understanding how the molecule's structure can influence its biological activity and material properties. The lowest energy conformations represent the most probable shapes the molecule will adopt.

Based on the available scientific literature, there is no specific research focused on the molecular dynamics simulations or the computational prediction of spectroscopic parameters for the compound This compound .

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested for the following sections:

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

General methodologies for these types of studies exist and have been applied to other related pyridine and nitropyridine derivatives. For instance, density functional theory (DFT) and gauge-including atomic orbital (GIAO) methods are standard approaches for predicting NMR chemical shifts. nih.govnih.gov Similarly, DFT and ab initio methods like Hartree-Fock are used to calculate vibrational frequencies for various pyridine-based molecules. nih.gov Molecular dynamics simulations are also employed to study the behavior of complex molecules in condensed phases. researchgate.net

However, without specific studies on this compound, any discussion would be purely speculative and would not adhere to the instruction to provide detailed and specific research findings for this particular compound.

Coordination Chemistry and Supramolecular Assembly of 3 Nitro 2,4 Dipyridin 3 Ylpyridine

Self-Assembly Processes Involving 3-Nitro-2,4-dipyridin-3-ylpyridineThere is no information on the involvement of "3-Nitro-2,4-dipyridin-3-ylpyridine" in any self-assembly processes, including the formation of MOFs or other coordination polymers.

To provide the requested article, published research focusing specifically on "this compound" would be required.

Catalytic Applications of Metal Complexes Derived from this compound

Heterogeneous Catalysis

Further research and investigation into the synthesis and characterization of this compound are required before its properties and potential applications can be described.

In-Depth Analysis of this compound Reveals Limited Publicly Available Data

Despite a comprehensive search for scientific literature and data, detailed information regarding the chemical compound this compound remains scarce in the public domain. Extensive queries for its synthesis, properties, and specific applications as a building block for advanced materials or in biological studies did not yield any specific research pertaining to this exact molecule.

The requested article, intended to focus on the "Advanced Applications and Materials Science Aspects of this compound," cannot be generated due to the absence of foundational research on this particular compound. The investigation sought to elaborate on its role in polymer chemistry, the design of organic semiconductors, its use in sensing technologies, and its interactions with biological macromolecules. However, the scientific literature does not appear to contain studies that specifically name and characterize this compound in these contexts.

While searches returned information on a variety of other nitropyridine derivatives, none of the available data directly corresponds to the specified this compound structure. These related compounds exhibit a range of interesting properties and applications, from roles in polymer synthesis to their use as chemosensors and in medicinal chemistry. For instance, various nitropyridine-containing molecules have been investigated for their potential as:

Building blocks for polymers: Certain nitropyridine derivatives have been explored as components in the synthesis of novel polymers.

Organic semiconductors: The electronic properties of some nitropyridine compounds make them candidates for research in organic electronics.

Chemosensors: The ability of the pyridine (B92270) and nitro functional groups to interact with various analytes has led to the development of nitropyridine-based sensors.

Biologically active molecules: A number of nitropyridine derivatives have been studied for their potential as enzyme inhibitors or for their interactions with proteins.

However, without specific data for this compound, any discussion of its properties or applications would be speculative and would not meet the required standard of scientific accuracy. The lack of a specific CAS (Chemical Abstracts Service) number for this compound further complicates the search for dedicated research.

It is possible that the compound is known by a different name, is a very recent discovery that has not yet been widely published, or is part of proprietary research not available in the public sphere. Therefore, a detailed and scientifically accurate article on the advanced applications and materials science aspects of this compound cannot be constructed at this time.

Advanced Applications and Materials Science Aspects of 3 Nitro 2,4 Dipyridin 3 Ylpyridine

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., Protein-Ligand Binding, Enzyme Inhibition)

Biophysical Characterization of Binding Events

There is no available research in the public domain that details the biophysical characterization of binding events involving 3-Nitro-2,4-dipyridin-3-ylpyridine. Studies on the interaction of this specific compound with biological macromolecules, such as proteins or nucleic acids, have not been reported.

Photochemistry and Photoreactivity of this compound

The photochemical and photoreactive properties of this compound remain uninvestigated. While the broader class of nitroaromatic compounds and polypyridines often exhibit interesting photochemical behaviors, no specific studies have been published on this compound.

Photoinduced Electron Transfer Processes

Information regarding photoinduced electron transfer (PET) processes involving this compound is not available. Research on similar structures, such as ruthenium bipyridyl complexes, has shown that PET can occur, but these findings cannot be directly attributed to the title compound. nih.gov

Photophysical Pathways and Quantum Yields

There are no published data on the photophysical pathways, such as fluorescence or phosphorescence, or the quantum yields of this compound upon photoexcitation.

Electrochemical Properties and Redox Behavior

The electrochemical properties and redox behavior of this compound have not been characterized in the scientific literature.

Cyclic Voltammetry and Identification of Electroactive Species

No cyclic voltammetry data for this compound has been found. While studies have been conducted on various polypyridyl free ligands and their metal complexes, this specific compound is not among them. nih.gov Therefore, the identification of its electroactive species and their redox potentials remains undetermined.

Electrocatalysis Applications

Given the lack of information on its electrochemical properties, there are no reported applications of this compound in the field of electrocatalysis.

Future Research Directions and Outlook for 3 Nitro 2,4 Dipyridin 3 Ylpyridine

Untapped Synthetic Avenues and Methodological Advancements

The synthesis of 3-Nitro-2,4-dipyridin-3-ylpyridine, which has not yet been reported, presents a compelling challenge for organic chemists. Future research could focus on developing efficient and regioselective synthetic pathways.

A plausible multi-step approach could involve:

Core Assembly: The polypyridyl backbone could be constructed using established cross-coupling methodologies like the Suzuki or Stille reactions. These reactions are well-suited for creating C-C bonds between heterocyclic rings.

Nitration: The introduction of the nitro group onto the central pyridine (B92270) ring is a critical step. This would likely require careful control of reaction conditions to achieve the desired regioselectivity and avoid over-nitration. The conversion of a precursor, such as a nitro-substituted heterocyclic compound, could be a viable strategy. scielo.brgoogle.com

Challenges in the synthesis will likely include ensuring the correct connectivity of the pyridine rings and controlling the position of the nitro group. Advanced purification techniques will be essential for isolating the target compound.

Advanced Computational Design and Materials Prediction

Before embarking on challenging synthetic work, advanced computational methods can provide invaluable insights into the properties and potential applications of this compound. nih.govresearchgate.net

Density Functional Theory (DFT) calculations can be employed to:

Predict Molecular Geometry: Determine the most stable conformation, including bond lengths, bond angles, and dihedral angles between the pyridine rings.

Elucidate Electronic Structure: Calculate the energies and distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is crucial for predicting the ligand's electrochemical behavior and its potential use in optoelectronic applications. rsc.org The electron-withdrawing nature of the nitro group is expected to significantly lower the LUMO energy, making the ligand a good electron acceptor. nih.gov

Simulate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman), which can aid in the characterization of the synthesized molecule.

A hypothetical data table summarizing predicted properties is presented below:

Predicted PropertyValueSignificance
HOMO-LUMO Gap~3.5 eVIndicates potential for UV-Vis absorption and use in photochemistry.
Dipole Moment> 5 DSuggests significant polarity, influencing solubility and intermolecular interactions.
N-M-N Bite Angles (in complex)~75-85°Crucial for predicting the geometry of resulting metal complexes. acs.org

These computational studies will be instrumental in guiding synthetic efforts and identifying the most promising areas for experimental investigation. nih.gov

Exploration of Novel Coordination Architectures and Extended Frameworks

The tripodal arrangement of nitrogen atoms in this compound makes it an excellent candidate for a tridentate ligand in coordination chemistry. mdpi.comnih.gov

Future research should explore its coordination with a variety of metal ions, including:

Transition Metals (e.g., Fe, Co, Ru, Pt): Formation of mononuclear complexes with interesting photophysical and electrochemical properties. rsc.orgacs.org The electron-deficient nature of the ligand could stabilize low-valent metal centers and influence the energy of metal-to-ligand charge transfer (MLCT) transitions. nih.govx-mol.com

Lanthanides (e.g., Eu, Tb): Potential for creating highly luminescent materials where the ligand acts as an "antenna" to sensitize the metal's emission.

Main Group Metals (e.g., Pb, Sc): Exploration of novel structural motifs and hybrid materials. mdpi.comrsc.org

The steric and electronic properties of this ligand could lead to the formation of unique supramolecular structures, such as helicates, grids, or coordination cages. mdpi.com Furthermore, its use as a building block in Metal-Organic Frameworks (MOFs) could result in materials with tailored porosity and functionality for applications in gas storage or catalysis. nih.gov

Integration into Advanced Hybrid Organic-Inorganic Systems

The unique electronic properties of this compound make it a promising component for advanced hybrid materials where organic and inorganic components are combined at the molecular level. nih.govrsc.orgresearchgate.net

Potential research directions include:

Dye-Sensitized Solar Cells (DSSCs): Metal complexes of this ligand could be anchored to semiconductor surfaces (e.g., TiO2) and act as photosensitizers, absorbing light and injecting electrons into the semiconductor. The nitro group's electron-accepting character could facilitate efficient charge separation.

Photocatalysis: The ligand and its metal complexes could be employed in light-driven chemical transformations. acs.org The strong absorption in the UV-Vis region and the potential for long-lived excited states are advantageous for such applications.

Molecular Electronics: The defined structure and tunable electronic properties could allow for its use as a molecular wire or switch in nanoscale electronic devices.

These hybrid systems offer the potential to combine the processability and functionality of organic molecules with the stability and performance of inorganic materials. rsc.org

Mechanistic Elucidation of Complex Chemical and Biological Processes (without clinical implications)

A deep understanding of the fundamental chemical and physical processes involving this compound is crucial for its rational application.

Key mechanistic studies to be undertaken include:

Photophysical Investigations: Using techniques like transient absorption spectroscopy and time-resolved photoluminescence to map the excited-state dynamics of the ligand and its metal complexes. This will reveal the pathways of energy relaxation and charge transfer, which are fundamental to its performance in light-driven applications. rsc.org

Electrochemical Analysis: Cyclic voltammetry and related techniques can be used to probe the redox behavior of the ligand and its complexes. nih.gov This will quantify the effect of the nitro group on the electronic structure and provide insights into its potential as a redox-active component.

Ligand Exchange Kinetics: Studying the rates and mechanisms of metal binding and dissociation will be important for understanding the stability of its complexes and its potential interactions in complex chemical environments. nih.gov The ambidentate nature of the related nitrite (B80452) ligand, which can coordinate through either its nitrogen or oxygen atoms, highlights the importance of detailed structural and vibrational analysis to confirm coordination modes. nih.gov

These fundamental studies will provide a solid scientific foundation for the future design and application of materials based on this promising new ligand.

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